molecular formula C20H15ClN2O3S B11305326 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11305326
M. Wt: 398.9 g/mol
InChI Key: DBLYCFLRADWEIE-UHFFFAOYSA-N
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Description

3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazine and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organolithium compounds, which are known for their high reactivity towards various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide apart is its combination of benzoxazine and benzothiophene moieties, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

3-chloro-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15ClN2O3S/c1-2-9-23-14-10-12(7-8-15(14)26-11-17(23)24)22-20(25)19-18(21)13-5-3-4-6-16(13)27-19/h2-8,10H,1,9,11H2,(H,22,25)

InChI Key

DBLYCFLRADWEIE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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